benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry . These include the indole ring, a triazole ring, a benzyl group, and a methoxyphenyl group. The indole ring is a key structural component of many biologically active compounds . The triazole ring is a versatile heterocycle that is often used in drug design due to its ability to mimic various functional groups and participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be fairly complex, due to the presence of multiple rings and functional groups. The indole and triazole rings are aromatic, meaning they are planar and have a delocalized π-electron system .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the indole and triazole rings, as well as the various substituents. The indole ring is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the indole and triazole rings, as well as the various substituents. For example, the presence of the methoxy group could increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .Scientific Research Applications
Synthesis and Antifungal Activity : Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has been synthesized as a part of a series of triazolylindole derivatives. This series, which includes compounds such as 2 - ((2 - (phenyl/4 - chlorophenyl) - 1 - ((4 - ((Z) - 1 - (substitutedphenyl)ethylideneamino) - 5 - mercapto - 4H - 1,2,4 - triazol - 3 - yl)methyl) - 1H - indol - 3 - yl)methyleneamino)benzoic acid, were assessed for their antifungal activities (Singh & Vedi, 2014).
Anticancer Activity : The compound is part of a larger group of compounds that have been studied for their potential anticancer properties. For instance, gold (III) and nickel (II) complexes derived from similar compounds have shown promising cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy (Ghani & Alabdali, 2022).
Antioxidant and Antimicrobial Properties : Some derivatives of benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities. This includes scavenging of DPPH and superoxide radicals and lipid peroxidation inhibition effects. These properties indicate the compound's potential in medical applications, especially in treating diseases caused by oxidative stress and infections (Baytas et al., 2012).
Anti-Inflammatory Activity : The compound belongs to a class of compounds that have been explored for their anti-inflammatory activity. Similar derivatives have been synthesized and tested for this purpose, showing promise as potential anti-inflammatory agents (Karande & Rathi, 2017).
Corrosion Inhibition : Derivatives of benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate have been studied for their corrosion inhibition properties, specifically for mild steel in HCl solutions. This application is critical in industrial settings where corrosion resistance is paramount (Yadav et al., 2013).
Future Directions
properties
IUPAC Name |
benzyl 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-32-20-13-11-19(12-14-20)30-25(22-15-27-23-10-6-5-9-21(22)23)28-29-26(30)34-17-24(31)33-16-18-7-3-2-4-8-18/h2-15,27H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDUOLOQNRCBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |
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